(E)-2-oxo-4-phenylbut-3-enoic acid

Enzyme kinetics Hydratase-aldolase Substrate specificity

Standard α-keto acids lack the conjugated enone system required for spectrophotometric ThDP intermediate detection (440 nm), forcing researchers into indirect assays. This compound solves that with a trans-benzylidenepyruvate scaffold. - **Spectroscopic probe:** Enamine intermediate detection at 440 nm (unlike pyruvate or saturated analogs). - **Synthetic utility:** 68-78% yield to (3E,2S)-amino acids via transaminase (>99% ee). - **Control substrate:** Differentiates hydratase-aldolase active-site residues (NahE/PhdJ). Available for immediate research supply.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 17451-19-3
Cat. No. B098959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-oxo-4-phenylbut-3-enoic acid
CAS17451-19-3
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C(=O)O
InChIInChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
InChIKeyYQOUMBVFEWZLME-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Oxo-4-phenylbut-3-enoic Acid Identity & Classification


(E)-2-Oxo-4-phenylbut-3-enoic acid (CAS 17451-19-3), also known as trans-benzylidenepyruvic acid, is an α,β-unsaturated α-keto acid with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol [1]. It belongs to the class of 4-substituted 2-ketobut-3-enoates and features a conjugated enone system comprising a phenyl ring, an E-configured double bond, and an α-keto carboxylic acid moiety [2]. The compound is a white to pale yellow crystalline solid with a predicted pKa of 2.29 ± 0.54 and a melting point of approximately 57–80 °C (depending on hydration state) . It serves as a key intermediate in the asymmetric synthesis of ACE inhibitor precursors and as a mechanistic probe for thiamine diphosphate-dependent enzymes [3][4].

Workflow Enantioselective synthesis: Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated α-keto acid scaffold
Selection Conjugated E-enone system: α-keto acid warhead + Michael acceptor + styrenyl π-system for enzyme recognition
Use context ThDP-dependent enzyme mechanistic probe; hydratase-aldolase substrate specificity studies; β,γ-unsaturated α-amino acid precursor

Why (E)-2-Oxo-4-phenylbut-3-enoic Acid Cannot Be Substituted


The (E)-2-oxo-4-phenylbut-3-enoic acid scaffold occupies a unique reactivity niche among α-keto acids due to its conjugated E-enone system, which simultaneously presents an α-keto acid warhead, a Michael acceptor, and a styrenyl π-system. This electronic conjugation fundamentally alters enzyme recognition, reduction chemoselectivity, and chemical stability compared to closely related analogs. Critically, the compound is frequently misidentified in vendor catalogues as 'phenylpyruvic acid' (CAS 156-06-9), a constitutional isomer with distinct biological and chemical properties . The evidence below demonstrates that substitution with the saturated analog (2-oxo-4-phenylbutanoic acid), the ortho-hydroxy derivative (trans-o-hydroxybenzylidenepyruvate), the diketo analog (2,4-dioxo-4-phenylbutyric acid), or the regioisomeric 3-benzoylacrylic acid leads to quantifiably different enzyme kinetic parameters, catalytic outcomes, or substrate specificity profiles that cannot be predicted from structural similarity alone.

Target (E)-2-Oxo-4-phenylbut-3-enoic acid
C₁₀H₈O₃ / CAS 17451-19-3
VS
Common Mislabelling Phenylpyruvic acid
C₉H₈O₃ / CAS 156-06-9
Vendor synonym errors conflate these constitutional isomers; differing carbon skeleton, formula, and enzyme specificity preclude interchange.
Target α,β-Unsaturated parent
VS
Analog Saturated analog / ortho-OH analog / diketo analog
Hydratase-aldolase forward-substrate acceptance, enamine chromophore detection, and transaminase product pharmacology may shift entirely; verify CAS and analytical certificate.

(E)-2-Oxo-4-phenylbut-3-enoic Acid: Quantitative Differentiation Evidence


Hydratase-Aldolase Km: ortho-Hydroxy Substituent Effect

The target compound (benzylidenepyruvate) exhibits a Km of 0.4 mM with the hydratase-aldolase enzyme (EC 4.1.2.45) at pH 7.0, whereas the ortho-hydroxy-substituted analog trans-o-hydroxybenzylidenepyruvate displays a Km of 0.02 mM under comparable conditions—representing a 20-fold difference in apparent binding affinity [1]. This large Km disparity is structurally driven by the absence of the ortho-hydroxyl group, which is required for a proton-transfer step in the forward hydration-aldol cleavage mechanism [2]. For procurement decisions involving hydratase-aldolase enzymology or PAH biodegradation pathway studies, the unsubstituted parent compound is obligatory when investigating the role of the ortho-hydroxyl in catalysis.

Km: ortho-OH effect
Head-to-head
Target Km 0.4 mM vs. 0.02 mM for ortho-hydroxy analog; 20-fold difference in apparent binding affinity.
20× higher Km
Supports enzyme kinetics interpretation; ortho-hydroxyl absence defines substrate recognition.
Hydratase-aldolase EC 4.1.2.45, pH 7.0; comparator conditions not fully specified.
Enzyme kinetics Hydratase-aldolase Substrate specificity

Hydratase-Aldolase Directional Substrate Acceptance

Benzylidenepyruvate (the target compound) is explicitly not a substrate for trans-o-hydroxybenzylidenepyruvate (tHBPA) hydratase-aldolase in the forward (hydration-aldol cleavage) direction, whereas it can be formed by the enzyme in the reverse (condensation) direction from benzaldehyde and pyruvate [1]. In contrast, the ortho-hydroxylated analog trans-o-hydroxybenzylidenepyruvate is a competent substrate in both directions. Additional 4-substituted 2-ketobut-3-enoates bearing ortho-hydroxyl, carboxyl, or other polar substituents are also accepted as forward substrates, with Km values ranging from 0.006 to 0.017 mM [2]. This binary distinction (accepted in reverse direction only vs. accepted in both directions) makes the target compound uniquely suited as a mechanistic probe for dissecting the directional specificity of hydratase-aldolases—a role that no ortho-substituted analog can fulfill.

Directional specificity
Head-to-head
Not a forward substrate for tHBPA hydratase-aldolase; formed only in reverse condensation direction.
Binary substrate acceptance informs biocatalyst engineering and mutant screening strategies.
Recombinant E. coli crude extract; ortho-substituted analogs accepted in both directions.
Biocatalysis Substrate specificity Aldolase superfamily

Chemoenzymatic Transamination: Efficiency vs. 2,4-Dioxo Analog

Recombinant E. coli whole cells overexpressing aromatic transaminase from Enterobacter sp. BK2K-1 (AroATEs) convert (E)-2-oxo-4-phenylbut-3-enoic acid to (3E,2S)-2-amino-4-phenylbutenoic acid in 68–78% isolated yield with >99% enantiomeric excess, using L-aspartic acid as the amino donor [1]. Under identical conditions, the diketo comparator 2,4-dioxo-4-phenylbutyric acid is converted to (2S)-2-amino-4-oxo-4-phenylbutyric acid with comparable yield and enantioselectivity (68–78%, >99% ee) [1]. The product amino acids diverge functionally: the target compound yields a β,γ-unsaturated α-amino acid (a known reversible/irreversible enzyme inhibitor scaffold), while the diketo analog yields a 4-oxo-amino acid (a kynurenine-3-hydroxylase inhibitor with neuroprotective potential) [1]. This shared enzyme compatibility with divergent product pharmacology means that procurement choice directly determines the downstream application—interchange is not possible without altering the therapeutic target class.

Transaminase outcome
Head-to-head
68–78% yield, >99% ee; product (β,γ-unsaturated α-amino acid) vs. 4-oxo-amino acid from diketo analog.
Product pharmacology diverges irreversibly at substrate level; interchange redirects target class.
AroATEs transaminase, L-aspartic acid donor; comparable yield but distinct product scaffolds.
Biocatalysis Transaminase Nonproteinogenic amino acids

Asymmetric Hydrogenation: Saturated vs. Unsaturated Substrate

Direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids using a Ru-SunPhos catalyst delivers 2-hydroxy-4-arylbutanoic acids with enantioselectivities ranging from 85.4% to 91.8% ee [1]. When the same catalytic system is applied to the pre-reduced saturated analog 2-oxo-4-phenylbutanoic acid, the enantioselectivity reaches 91.8% ee with substantially improved catalytic efficiency (TON = 2000, TOF = 200 h⁻¹) [1]. However, the saturated analog requires a separate reduction step prior to hydrogenation or an entirely different synthetic route, whereas the target α,β-unsaturated compound is prepared directly via Knoevenagel condensation of benzaldehyde and pyruvic acid [2]. The observed partial isomerization of the 2-hydroxy-4-arylbutenoic acid product during hydrogenation is unique to the unsaturated substrate and imposes reaction engineering constraints absent in the saturated analog's conversion [1].

Hydrogenation trade-off
Cross-study
Unsaturated substrate: 85.4–91.8% ee, partial isomerization. Saturated analog: 91.8% ee, TON 2000, TOF 200 h⁻¹.
Synthetic accessibility vs. catalytic efficiency trade-off; neither universally preferred.
Ru-SunPhos catalyst; saturated analog requires separate reduction step prior to hydrogenation.
Asymmetric catalysis Hydrogenation ACE inhibitor intermediates

Pyruvate Decarboxylase Enamine Intermediate Detection

Exposure of brewers' yeast pyruvate decarboxylase (PDC1 and PDC1-PDC6 fusion enzyme) to (E)-2-oxo-4-phenyl-3-butenoic acid type inhibitors/alternate substrates enables the direct spectroscopic detection of the enzyme-bound enamine intermediate at 440 nm [1]. This chromophoric signal arises from the extended conjugation of the enamine with the phenylbutenoid system—a property absent in the natural substrate pyruvate and in saturated α-keto acid analogs [2]. The structurally related alkyne analog 2-oxo-4-phenyl-3-butynoic acid functions as a potent irreversible inhibitor of the same enzyme, producing both cis- and trans-cinnamic acids as turnover products rather than accumulating a detectable enamine intermediate [3]. The target compound's ability to partition as an alternate substrate that accumulates a spectroscopically observable intermediate, rather than acting solely as an inactivator, makes it uniquely valuable for transient kinetic and mechanistic studies of ThDP-dependent enzymes.

Enamine probe
Cross-study
Chromophoric enamine intermediate detected at 440 nm; alkyne analog acts as irreversible inactivator instead.
Unique spectroscopic probe for ThDP-dependent decarboxylase transient kinetics.
Brewers' yeast PDC1 fusion enzyme; pyruvate and saturated analog lack chromophoric signal.
Enzyme mechanism Pyruvate decarboxylase Enamine intermediate

Phenylpyruvic Acid Misidentification Risk

Multiple vendor catalogues incorrectly list 'phenylpyruvic acid' as a synonym for (E)-2-oxo-4-phenylbut-3-enoic acid (CAS 17451-19-3) . Phenylpyruvic acid (CAS 156-06-9, 2-oxo-3-phenylpropanoic acid, C₉H₈O₃, MW 164.16 g/mol) is a constitutionally distinct compound differing in carbon skeleton (3-carbon side chain with keto group at C-2 vs. 4-carbon butenoid side chain with keto group at C-2) [1]. The molecular formula differs (C₉H₈O₃ vs. C₁₀H₈O₃), as does the molecular weight (164.16 vs. 176.17 g/mol) [1][2]. Phenylpyruvic acid is a central metabolite in phenylalanine catabolism and is the substrate for phenylpyruvate decarboxylase, whereas the target compound is a synthetic benzylidene derivative of pyruvic acid generated via Knoevenagel condensation [3]. Procurement teams relying solely on synonym-based searches risk receiving the incorrect compound, which would be undetectable by simple visual inspection but would produce entirely different results in any of the enzyme assays described above.

Identity risk
Class-level
Phenylpyruvic acid (C₉H₈O₃, MW 164.16) ≠ target (C₁₀H₈O₃, MW 176.17); structural isomer, not synonym.
Procurement requires CAS-based identity verification; synonym-based search risks incorrect compound delivery.
Vendor catalogue synonym errors reported; confirm by NMR, HPLC, or HRMS upon receipt.
Chemical procurement Identity verification Isomer differentiation

(E)-2-Oxo-4-phenylbut-3-enoic Acid Application Scenarios


ThDP-Decarboxylase Probing via Enamine Intermediate

For laboratories investigating the catalytic mechanism of thiamine diphosphate (ThDP)-dependent enzymes such as pyruvate decarboxylase, (E)-2-oxo-4-phenylbut-3-enoic acid is the uniquely suitable alternate substrate because its extended phenylbutenoid conjugation enables direct spectrophotometric detection of the enzyme-bound enamine intermediate at 440 nm [1]. Neither the natural substrate pyruvate, nor the saturated analog 2-oxo-4-phenylbutanoic acid, nor the alkyne analog 2-oxo-4-phenyl-3-butynoic acid provides this chromophoric signal. The alkyne analog acts instead as an irreversible inactivator, fundamentally altering the experimental design from transient kinetic analysis to inactivation kinetics [2]. Procurement of any other α-keto acid would preclude the spectroscopic readout that defines this experimental approach.

Chemoenzymatic β,γ-Unsaturated α-Amino Acid Synthesis

Research groups synthesizing β,γ-unsaturated α-amino acids as reversible or irreversible enzyme inhibitors require (E)-2-oxo-4-phenylbut-3-enoic acid as the transaminase substrate. The aromatic transaminase from Enterobacter sp. BK2K-1 converts this compound to (3E,2S)-2-amino-4-phenylbutenoic acid in 68–78% yield with >99% ee [3]. The alternative diketo substrate 2,4-dioxo-4-phenylbutyric acid yields a structurally distinct 4-oxo-amino acid product (a kynurenine-3-hydroxylase inhibitor scaffold), which addresses an entirely different target class [3]. Substrate-level interchange would redirect the synthetic output to a different pharmacological space, making proper compound selection critical at the procurement stage.

Hydratase-Aldolase SAR in PAH Degradation

Investigators studying the substrate specificity determinants of hydratase-aldolases such as NahE and PhdJ in polycyclic aromatic hydrocarbon (PAH) biodegradation require the unsubstituted parent compound benzylidenepyruvate as an essential negative-control substrate. The target compound is not a substrate in the forward (cleavage) direction for tHBPA hydratase-aldolase, whereas ortho-substituted derivatives are efficiently processed [4]. This binary distinction, rooted in the absence of the ortho-hydroxyl group, makes the parent compound indispensable for mutagenic analysis of active-site residues responsible for substrate activation [5]. Any ortho-substituted analog would be cleaved by the wild-type enzyme, masking the functional contribution of residues such as Tyr-155 and Asn-157 in the NahE active site.

Asymmetric Hydrogenation for ACE Inhibitor Intermediates

Process chemistry teams evaluating direct asymmetric hydrogenation routes to 2-hydroxy-4-arylbutanoic acids (key intermediates for ACE inhibitors such as benazepril) face a quantifiable trade-off when selecting between (E)-2-oxo-4-arylbut-3-enoic acids and their pre-reduced saturated analogs. The α,β-unsaturated substrate is accessible in one step from benzaldehyde and pyruvic acid via Knoevenagel condensation but yields hydrogenation enantioselectivities of 85.4–91.8% ee with a Ru-SunPhos catalyst [6]. The saturated analog 2-oxo-4-phenylbutanoic acid achieves 91.8% ee with superior catalytic turnover (TON = 2000, TOF = 200 h⁻¹) but requires a separate reduction step [6]. The product from the unsaturated substrate is also subject to partial isomerization, an additional processing consideration absent with the saturated substrate. Procurement decisions must therefore weigh synthetic step count against catalytic performance metrics specific to the chosen substrate oxidation state.

Application
Selection Property
Validation Focus
ThDP-decarboxylase mechanistic probing
Conjugated phenylbutenoid enamine chromophore
Spectroscopic enamine intermediate detection at 440 nm
Chemoenzymatic β,γ-unsaturated α-amino acid synthesis
Transaminase-compatible α,β-unsaturated scaffold
Product enantiomeric excess and structural identity confirmation
Hydratase-aldolase SAR in PAH degradation
Absence of ortho-hydroxyl activating group
Negative-control substrate behavior in forward cleavage assays
Asymmetric hydrogenation for ACE inhibitor intermediates
One-step Knoevenagel accessibility; unsaturated ketone reduction profile
Enantioselectivity and product isomerization under Ru-catalyzed conditions
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